molecular formula C15H13I3NNaO5 B7802995 sodium;(2S)-2-amino-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]propanoate;hydrate

sodium;(2S)-2-amino-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]propanoate;hydrate

Cat. No.: B7802995
M. Wt: 690.97 g/mol
InChI Key: IRGJMZGKFAPCCR-LTCKWSDVSA-M
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Description

The compound with the identifier sodium;(2S)-2-amino-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]propanoate;hydrate is known as Liothyronine. It is a synthetic form of the thyroid hormone triiodothyronine (T3). Liothyronine is primarily used to treat hypothyroidism and myxedema coma. It can be administered orally or intravenously .

Preparation Methods

Synthetic Routes and Reaction Conditions

Liothyronine is synthesized through a series of chemical reactions starting from the amino acid tyrosine. The process involves iodination, where iodine atoms are added to the tyrosine molecule to form diiodotyrosine. This is followed by coupling reactions to form triiodothyronine. The reaction conditions typically involve the use of iodine and other reagents under controlled temperature and pH conditions .

Industrial Production Methods

In industrial settings, the production of Liothyronine involves large-scale chemical synthesis using automated systems to ensure precision and consistency. The process includes purification steps such as crystallization and chromatography to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

Liothyronine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include iodine, reducing agents like sodium borohydride, and various organic solvents. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed .

Major Products

The major products formed from these reactions include various iodinated derivatives of Liothyronine, which can have different biological activities and applications .

Scientific Research Applications

Liothyronine has a wide range of scientific research applications:

Mechanism of Action

Liothyronine exerts its effects by mimicking the action of the natural thyroid hormone triiodothyronine (T3). It binds to thyroid hormone receptors in the nucleus of cells, leading to the activation of specific genes involved in metabolism, growth, and development. The molecular targets include various enzymes and proteins that regulate metabolic processes .

Comparison with Similar Compounds

Similar Compounds

    Levothyroxine: Another synthetic thyroid hormone used to treat hypothyroidism. It is a synthetic form of thyroxine (T4).

    Desiccated Thyroid Extract: A natural product derived from animal thyroid glands, containing both T3 and T4.

Uniqueness

Liothyronine is unique in its rapid onset of action and higher potency compared to other thyroid hormone replacements. It is particularly useful in situations where a quick response is needed, such as in the treatment of myxedema coma .

Properties

IUPAC Name

sodium;(2S)-2-amino-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]propanoate;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12I3NO4.Na.H2O/c16-9-6-8(1-2-13(9)20)23-14-10(17)3-7(4-11(14)18)5-12(19)15(21)22;;/h1-4,6,12,20H,5,19H2,(H,21,22);;1H2/q;+1;/p-1/t12-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRGJMZGKFAPCCR-LTCKWSDVSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC2=C(C=C(C=C2I)CC(C(=O)[O-])N)I)I)O.O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1OC2=C(C=C(C=C2I)C[C@@H](C(=O)[O-])N)I)I)O.O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13I3NNaO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

690.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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